2-Bromo-5-(trifluoromethyl)phenylurea
Description
Evolution of Phenylurea Synthesis and Applications in Organic Chemistry
The journey of phenylurea chemistry is intrinsically linked to the very origins of modern organic chemistry. It began with Friedrich Wöhler's landmark synthesis of urea (B33335) in 1828, which demonstrated that an organic compound could be created from inorganic precursors, overturning the long-held doctrine of vitalism. researchgate.netresearchgate.net This pivotal discovery laid the groundwork for the synthesis of a vast array of urea derivatives, including the phenylureas.
Early methods for preparing phenylurea involved reacting aniline (B41778) salts with potassium cyanate (B1221674) or heating aniline with urea itself. nih.gov However, the most versatile and widely adopted method for synthesizing substituted ureas is the reaction of an isocyanate with an amine. nih.govnih.gov This reaction is highly efficient for generating both symmetrical and unsymmetrical ureas. nih.gov The isocyanate intermediate, often generated in situ from an amine and a phosgenating agent or through rearrangements like the Curtius or Hofmann rearrangement, readily reacts with a primary or secondary amine to form the stable urea linkage. nih.govnih.gov
Over the decades, synthetic chemists have developed numerous protocols to refine urea synthesis, driven by the need to avoid toxic reagents like phosgene (B1210022) and to improve efficiency and substrate scope. nih.govmdpi.com Modern approaches include copper-catalyzed reactions of isocyanides with hydroxylamines, microwave-assisted one-pot syntheses, and methods using safer carbamoylating reagents. nih.govnih.govmdpi.com
Beyond their synthesis, phenylurea derivatives serve as valuable building blocks and intermediates in organic synthesis. nih.gov Their structural motif is a cornerstone in the development of agrochemicals, such as the herbicide Diuron, and is prevalent in a wide range of biologically active compounds. nih.govbldpharm.com The stability of the urea bond, combined with its ability to act as a hydrogen-bond donor, makes it a privileged structure in various chemical applications. researchgate.netnih.gov
Table 1: Key Milestones in Phenylurea Synthesis
| Milestone | Description | Key Innovator/Year | Significance |
|---|---|---|---|
| Urea Synthesis | First synthesis of an organic compound (urea) from inorganic reactants (ammonium cyanate). | Friedrich Wöhler, 1828 | Overturned vitalism and founded modern organic chemistry. researchgate.netresearchgate.net |
| Amine-Isocyanate Reaction | Establishment of the reaction between an isocyanate and an amine as a primary route to substituted ureas. | 19th-20th Century | Became the most fundamental and versatile method for urea synthesis. nih.gov |
| Phosgene-Free Methods | Development of alternative methods to avoid the use of highly toxic phosgene, such as using carbonyldiimidazole or other coupling agents. | Mid-20th Century onwards | Increased the safety and accessibility of urea synthesis in laboratory settings. nih.govnih.gov |
| Rearrangement Reactions | Application of reactions like the Curtius and Hofmann rearrangements to generate isocyanate intermediates for urea synthesis. | 20th Century | Provided alternative pathways to isocyanates from carboxylic acids and amides. nih.gov |
| Modern Catalytic Methods | Introduction of transition metal-catalyzed and microwave-assisted syntheses for more efficient and greener production of ureas. | Late 20th-21st Century | Offered milder reaction conditions, higher yields, and broader functional group tolerance. nih.govmdpi.com |
Historical Development of Trifluoromethylated Aromatic Compounds in Synthesis
The introduction of the trifluoromethyl (−CF₃) group into aromatic compounds is a relatively modern development in organic synthesis, driven by the unique and powerful effects this substituent imparts upon a molecule. The first investigation into the biological relevance of the trifluoromethyl group dates back to 1927, with more intensive research beginning in the mid-1940s. mdpi.combldpharm.com
Early synthetic methods were often harsh and limited in scope. An initial breakthrough was made by Frédéric Swarts in 1892, who used antimony trifluoride (SbF₃) to convert benzotrichloride (B165768) into benzotrifluoride. mdpi.comnih.gov In the 1930s, this process was adapted for industrial use by replacing SbF₃ with hydrogen fluoride (B91410) (HF). mdpi.comnih.gov For many years, such halogen exchange (HALEX) reactions on trichloromethylated aromatics remained the primary method for producing trifluoromethyl-substituted rings.
The latter half of the 20th century saw a surge in the development of more sophisticated trifluoromethylation reagents and methods. This was motivated by the growing recognition of the −CF₃ group's value in pharmaceuticals and agrochemicals. mdpi.com Key advancements included:
The Ruppert-Prakash Reagent (TMSCF₃): Introduced in 1984, trifluoromethyltrimethylsilane became a widely used nucleophilic trifluoromethylating agent for carbonyls, phenols, and anilines. mdpi.com
Electrophilic "CF₃⁺" Reagents: The development of stable, electrophilic trifluoromethylating agents, such as the Umemoto and Togni reagents, began in the 1980s and 1990s. nih.govmdpi.comnih.gov These reagents allowed for the direct trifluoromethylation of a wide range of nucleophiles, including arenes and heterocycles, under milder conditions. nih.govnih.gov
Radical Trifluoromethylation: Methods using radical initiators with sources like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent) provided another pathway for introducing the −CF₃ group. mdpi.com
Transition-Metal Catalysis: More recently, palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for attaching a −CF₃ group to aryl halides and boronic acids, offering excellent functional group tolerance and regioselectivity. nih.gov
Today, the trifluoromethyl group is a common feature in many important compounds, a testament to the century of synthetic development that made its incorporation into complex molecules routine. mdpi.combldpharm.com
Significance of Halogen and Trifluoromethyl Substituents in Phenylurea Derivatives
The specific combination of a halogen, such as bromine, and a trifluoromethyl group on the phenyl ring of a phenylurea derivative, as seen in 2-Bromo-5-(trifluoromethyl)phenylurea, is a deliberate design choice in modern chemistry. These two substituents work in concert to modulate the molecule's physicochemical and biological properties in ways that a single substituent cannot.
The trifluoromethyl group is a strong electron-withdrawing group, a property quantified by its high Hammett constant. nih.gov It significantly increases the lipophilicity (fat-solubility) of a molecule, which can influence its ability to cross biological membranes. nih.gov Furthermore, the C-F bond is exceptionally strong, making the −CF₃ group highly resistant to metabolic degradation, thereby increasing the stability and half-life of a compound. nih.gov
Halogens, like bromine, also contribute significantly to the molecule's profile. They are electronegative and can participate in a specific, non-covalent interaction known as halogen bonding. nih.gov This interaction, where the polarized halogen atom acts as a Lewis acid, is increasingly recognized as a crucial factor in the binding of ligands to biological targets like protein kinases. nih.gov The presence of halogens can therefore enhance binding affinity and specificity. nih.gov The degree of chlorination on a phenylurea ring has been shown to be a determining factor in the degradation rates of herbicides, indicating the substituent's impact on chemical reactivity.
When combined, the bromo and trifluoromethyl groups create a unique electronic and steric profile on the aromatic ring. Their joint electron-withdrawing nature can influence the acidity of the N-H protons in the urea linkage, affecting its hydrogen bonding capabilities. The structure-activity relationships of substituted phenols show that toxicity and biological activity can be modeled using parameters like the partition coefficient (log Kow) and electronic constants (Hammett sigma or pKa), which are directly influenced by such substituents. nih.gov In the context of kinase inhibitors, where many active compounds are substituted phenylureas, the specific placement of halogen and trifluoromethyl groups is critical for achieving potent and selective inhibition. nih.govbldpharm.com
Table 2: Physicochemical Influence of Substituents
| Substituent | Key Physicochemical Effects | Impact on Molecular Properties |
|---|
| Halogen (e.g., Bromo) | - Electronegative
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrF3N2O |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
LMLKLRNIMWIAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for 2 Bromo 5 Trifluoromethyl Phenylurea and Analogs
Established Synthetic Routes to Substituted Phenylureas
The formation of the urea (B33335) linkage is a cornerstone of organic synthesis, with several reliable methods having been established over decades of research.
The most fundamental and widely employed method for synthesizing ureas is the reaction between an isocyanate and an amine. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate group, forming a stable urea bond. This reaction is typically high-yielding and proceeds under mild conditions.
For the synthesis of N,N'-disubstituted unsymmetrical ureas, an aryl isocyanate is reacted with a different aryl amine. A common laboratory-scale method involves the in-situ generation of the isocyanate from an aniline (B41778) using a phosgene (B1210022) substitute like triphosgene, followed by the addition of the second amine component. mdpi.com This avoids the need to handle highly toxic phosgene gas directly. The reaction of isocyanates is not limited to amines; they can also react with water, which leads to a carbamic acid intermediate that decarboxylates to form a primary amine, which can then react with another isocyanate molecule.
The synthesis of unsymmetrical diarylureas, where the two nitrogen atoms are substituted with different aryl groups, presents a unique challenge in avoiding the formation of symmetrical side products. Several advanced strategies have been developed to address this.
One approach utilizes palladium-catalyzed C–N cross-coupling reactions. This method allows for the sequential arylation of a protected urea, enabling the controlled introduction of two different aryl groups. nih.gov Another innovative, phosgene-free method employs 3-substituted dioxazolones as isocyanate surrogates. researchgate.net These precursors generate isocyanate intermediates in situ under mild heating, which can then react with a chosen amine to form the unsymmetrical urea with minimal formation of symmetrical byproducts. researchgate.net Similarly, N-carbamoylimidazoles can serve as stable, solid "masked isocyanates" that dissociate in solution to release the reactive isocyanate and imidazole (B134444), which catalyzes the subsequent reaction with an amine. mdpi.com
| Method | Description | Advantages |
| Pd-Catalyzed Cross-Coupling | Sequential arylation of a protected urea using two different aryl halides. nih.gov | General and provides good to excellent yields. nih.gov |
| Dioxazolone Surrogates | 3-substituted dioxazolones act as precursors to in-situ generated isocyanates. researchgate.net | Phosgene- and metal-free; often allows for easy product separation. researchgate.net |
| N-Carbamoylimidazoles | Stable solids that dissociate in solution to form an isocyanate and a catalytic imidazole molecule. mdpi.com | Avoids unstable isocyanates and anhydrous conditions. mdpi.com |
| In-situ Carbonylation | An aniline is treated with a phosgene equivalent (e.g., triphosgene) to form an isocyanate, which is then reacted with a second, different amine. mdpi.com | Good yields and avoids direct use of phosgene gas. mdpi.com |
Targeted Synthesis of 2-Bromo-5-(trifluoromethyl)phenylurea
While specific peer-reviewed synthetic procedures for this compound (CAS No. 1980040-09-2 or 1693764-44-1) are not detailed in readily available literature, its structure suggests a straightforward synthesis from commercially available precursors. synquestlabs.comsigmaaldrich.combldpharm.com
The most probable synthetic route begins with 2-Bromo-5-(trifluoromethyl)aniline (B1265768) . sigmaaldrich.com This key intermediate can be converted to the target phenylurea through established methods. A likely laboratory preparation involves the reaction of the aniline with an alkali metal cyanate (B1221674), such as potassium cyanate (KOCN), in the presence of a mild acid. The acid protonates the cyanate to form isocyanic acid (HNCO) in situ, which then reacts with the primary amine to yield the desired monosubstituted urea.
An alternative two-step pathway would involve the conversion of 2-Bromo-5-(trifluoromethyl)aniline to the corresponding 2-Bromo-5-(trifluoromethyl)phenyl isocyanate . This is typically achieved by reacting the aniline with phosgene or a safer equivalent like triphosgene. The resulting isocyanate can then be reacted with ammonia (B1221849) to furnish this compound.
Plausible Synthetic Scheme:
Step 1: Bromination of 3-(trifluoromethyl)aniline (B124266) or Sandmeyer reaction of 5-amino-2-bromobenzotrifluoride to produce 2-Bromo-5-(trifluoromethyl)aniline.
Step 2: Reaction of 2-Bromo-5-(trifluoromethyl)aniline with potassium cyanate and an acid (e.g., HCl) in an aqueous/organic solvent mixture.
A plausible synthetic route to this compound from its corresponding aniline.
Novel Synthetic Routes for Trifluoromethyl-Containing Phenylureas
The introduction of a trifluoromethyl group into a phenylurea structure can significantly alter its chemical and physical properties. Novel synthetic methods focus on either incorporating CF₃-containing building blocks or directly adding the CF₃ group to a pre-formed scaffold.
While simple acyclic phenylureas are not typically formed via cyclocondensation, this powerful reaction class is used to create cyclic urea analogs, such as dihydropyrimidinones. The Biginelli reaction is a classic example of a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea. organic-chemistry.org
To create trifluoromethyl-containing cyclic phenylurea analogs, a trifluoromethyl building block can be incorporated into the Biginelli reaction. For instance, a trifluoromethyl-substituted benzaldehyde (B42025) can be reacted with ethyl acetoacetate (B1235776) and urea under acidic conditions. This three-component reaction condenses and cyclizes to form a dihydropyrimidinone ring system bearing a trifluoromethylphenyl substituent. This strategy provides efficient access to complex, drug-like scaffolds containing both a urea moiety and a trifluoromethyl group. organic-chemistry.org The use of chlorotrimethylsilane (B32843) as a promoter can enhance the reaction's efficiency. organic-chemistry.org
Direct C-H trifluoromethylation has emerged as a powerful tool in modern organic synthesis, allowing for the late-stage introduction of a CF₃ group onto an aromatic ring without pre-functionalization. nih.gov These methods often rely on the generation of a trifluoromethyl radical (•CF₃).
A variety of reagents and protocols have been developed for this purpose. One common method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or zinc(II) bis(trifluoromethanesulfinate) (Baran's reagent) in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP). nih.gov This generates the •CF₃ radical, which can then attack the aromatic ring of a substrate, such as a phenylurea derivative. The regioselectivity of the addition is governed by the electronic and steric properties of the substrate. nih.gov In some cases, the regioselectivity can be controlled by using additives like cyclodextrins, which encapsulate the substrate and expose only specific C-H bonds to the radical attack. acs.org
| Reagent/System | Description | Typical Conditions |
| CF₃SO₂Na / Oxidant | Sodium trifluoromethanesulfinate (Langlois' reagent) generates •CF₃ radicals in the presence of an oxidant. nih.gov | TBHP, aqueous solvent, room or elevated temperature. |
| Zn(CF₃SO₂)₂ / Oxidant | Zinc(II) bis(trifluoromethanesulfinate) (Baran's reagent) is a benchtop-stable solid for generating •CF₃ radicals. nih.gov | TBHP or other oxidants, various solvents. |
| CF₃I / Photoredox | Trifluoroiodomethane can serve as a •CF₃ source under visible-light photoredox catalysis. | Photocatalyst (e.g., Ru or Ir complex), visible light, organic solvent. |
| Umemoto's Reagents | Electrophilic trifluoromethylating agents (e.g., S-(trifluoromethyl)dibenzothiophenium salts). | Typically used for nucleophilic substrates, but can participate in radical pathways. |
Palladium-Catalyzed Heteroannulation Approaches Utilizing N-Arylureas
Recent advancements in organometallic chemistry have demonstrated the utility of N-arylureas as effective ligands in palladium-catalyzed reactions. Specifically, N-arylureas have been identified as sterically undemanding pro-ligands for the palladium-catalyzed heteroannulation of N-tosyl-o-bromoanilines with 1,3-dienes to produce 2-substituted indolines. acs.orgnih.gov This methodology is significant as it highlights a synthetic application where compounds structurally similar to this compound can participate not as substrates, but as crucial components of the catalytic system.
In these transformations, N-arylureas have been shown to outperform traditional phosphine (B1218219) ligands, particularly for sterically demanding substrates. nih.gov The reaction mechanism is believed to involve the N-arylurea acting as a monodentate N-bound ureate ligand, coordinating to the palladium center through the unsubstituted nitrogen atom. acs.orgnih.gov This mode of binding is relatively uncommon for metal-ureate complexes and is thought to contribute to the enhanced reactivity observed. acs.org
The general applicability of this method has been demonstrated across a range of o-bromoanilines bearing both electron-donating and electron-withdrawing groups, as well as various dienes. nih.gov This suggests that an N-arylurea like this compound could potentially serve as a ligand in such catalytic cycles for the synthesis of complex heterocyclic structures, representing an advanced preparative strategy for creating analogs. nih.govnih.gov
Table 1: Representative Palladium-Catalyzed Heteroannulation using N-Arylurea Ligand
| Substrates | Catalyst System | Product | Key Finding | Reference |
|---|---|---|---|---|
| N-tosyl-o-bromoaniline + 1,3-Dienes | Pd(OAc)2 / N-Arylurea / Base | 2-Substituted Indolines | N-Arylureas outperform phosphine ligands, acting as sterically undemanding pro-ligands. | acs.orgnih.gov |
Derivatization Strategies of this compound
The structure of this compound offers three distinct points for chemical modification: the urea moiety, the bromine atom, and the aromatic ring. These sites allow for a wide range of derivatization strategies to synthesize a library of analogs.
The urea functional group contains reactive N-H bonds that can be targeted for further functionalization, such as alkylation, acylation, and arylation.
N-Alkylation: Direct N-alkylation of arylureas can be achieved by reacting the urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. google.comjustia.com This method overcomes the historical challenge of O-alkylation, which typically forms isoureas. justia.comgoogle.com Palladium-catalyzed N-alkylation reactions, including borrowing hydrogen methodologies, also represent a modern and efficient route for these transformations under mild conditions. chemrxiv.org
N-Arylation: The urea nitrogen can undergo arylation through cross-coupling reactions. A notable method involves the copper(II)-acetylacetonate-catalyzed N-arylation of phenylurea with various aryl boronic acids. researchgate.netresearchgate.net This ligand-free approach provides a milder alternative to some palladium-catalyzed systems and is tolerant of different electronic substituents on the boronic acid. researchgate.net
N-Acylation: The urea moiety can be acylated to form N-acylurea derivatives. Electrochemical N-acylation of carboxylic acids with amines has been reported as a sustainable method that proceeds with high chemoselectivity under mild, aqueous conditions. rsc.org Such a strategy could be adapted for the acylation of the terminal nitrogen of this compound.
Table 2: Functionalization Reactions of the Arylurea Moiety
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Solid Base (e.g., NaOH), Phase Transfer Catalyst (e.g., TBAC) | N-Alkyl-N'-arylurea | google.comjustia.com |
| N-Arylation | Aryl boronic acid, Cu(acac)2, Base | N,N'-Diarylurea | researchgate.netresearchgate.net |
| N-Acylation | Carboxylic acid, Electrochemical conditions | N-Acyl-N'-arylurea | rsc.org |
The carbon-bromine bond on the phenyl ring is a versatile handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions. The presence of the trifluoromethyl and urea groups influences the reactivity, but numerous protocols are robust enough to accommodate such functionalities.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. The reaction is highly versatile and tolerant of many functional groups. nih.gov It has been successfully applied to unprotected ortho-bromoanilines, demonstrating its feasibility on substrates structurally similar to the target compound. nih.gov This would allow for the introduction of various alkyl, alkenyl, aryl, and heteroaromatic groups at the 2-position.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction conditions are generally mild and can be performed even in the presence of electron-withdrawing groups like trifluoromethyl, making it a suitable method for the alkynylation of this compound. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a powerful tool for forming aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The reaction can be used to introduce primary or secondary amines, or even ammonia equivalents, in place of the bromine atom. wikipedia.org Its robustness is highlighted by successful double amination reactions on substrates like 1,4-dibromo-2-(trifluoromethyl)benzene under microwave irradiation, suggesting the transformation is well-suited for the target molecule. acs.org
Table 3: Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)2) | Pd Catalyst (e.g., CataXCium A Pd G3), Base | C-C | nih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | C-C(sp) | libretexts.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine (R-NH2) | Pd Catalyst, Ligand (e.g., tBuBrettPhos), Base | C-N | wikipedia.orglibretexts.org |
Further functionalization of the aromatic ring itself can be achieved through electrophilic aromatic substitution (EAS), though the reactivity of the ring is heavily influenced by the existing substituents.
The substituents on the ring have competing directing effects:
-NHCONH₂ (Urea): Activating and ortho-, para-directing.
-Br (Bromo): Deactivating and ortho-, para-directing.
-CF₃ (Trifluoromethyl): Strongly deactivating and meta-directing. youtube.com
The combined effect of these groups makes the ring electron-deficient and thus less reactive towards electrophiles. The trifluoromethyl group strongly deactivates the entire ring, while the urea group activates it. The positions ortho and para to the urea group (positions 3 and 6) are the most activated sites. However, position 6 is sterically hindered by the adjacent bromine. The bromine atom directs to positions 3 and 5, and the trifluoromethyl group directs to positions 2 and 6.
Structural Elucidation and Conformational Analysis of 2 Bromo 5 Trifluoromethyl Phenylurea Derivatives
Molecular Conformation and Rotational Barriers in Phenylurea Systems
The conformation of phenylurea is largely defined by the torsion angle between the phenyl ring and the urea (B33335) group. In many phenylurea derivatives, a near-planar conformation is favored, as this allows for stabilizing conjugation between the phenyl ring's π-system and the urea moiety. researchgate.net The lowest energy state for phenylurea is typically a trans isomer in a syn geometry, where one of the urea N-H bonds is oriented toward the phenyl ring. researchgate.netacs.org
Rotation around the C(aryl)-N and C(carbonyl)-N bonds is subject to energy barriers. The rotation about the C(sp²)-N bond in phenylurea is somewhat hindered, with calculated barriers in the range of 8.6–9.4 kcal/mol. researchgate.netacs.org For substituted phenylureas, these barriers can be influenced by the nature of the substituents. The introduction of bulky or electron-withdrawing groups can alter the potential energy surface for rotation, favoring specific conformations. For 2-Bromo-5-(trifluoromethyl)phenylurea, the large bromine atom at the ortho position would be expected to create a significant steric clash, potentially increasing the rotational barrier and favoring a conformation where the urea group is twisted out of the plane of the phenyl ring to minimize repulsion.
Table 1: Representative Rotational Energy Barriers in Phenylurea Systems
| Bond | Type of Motion | Typical Energy Barrier (kcal/mol) | Reference |
| C(sp²)-N | Rotation of NH₂ group | 8.2 - 9.4 | researchgate.netacs.org |
| N-C(aryl) | Rotation of Phenyl group | ~2.4 | researchgate.netacs.org |
Note: These values are for parent phenylurea and simple alkyl derivatives; barriers for this compound may differ due to substituent effects.
Influence of Substituents on Molecular Conformation and Crystal Packing
Substituents on the phenyl ring play a crucial role in dictating both the individual molecular conformation and the collective arrangement in the solid state. The electron-withdrawing nature of the trifluoromethyl (CF₃) group and the steric and electronic contributions of the bromine (Br) atom are significant.
In the solid state, these substituent effects collectively influence the crystal packing. For instance, halogenated compounds can participate in halogen bonding, a noncovalent interaction that can direct crystal assembly. nih.gov Furthermore, the presence of different substituents can lead to varied packing motifs, such as herringbone or layer-like structures, as seen in other substituted aromatic systems. mdpi.com The interplay between strong N-H···O hydrogen bonds from the urea group and weaker interactions like C-H···F, C-H···O, or Br···X (where X is a halogen or other electronegative atom) will ultimately determine the final, most stable crystalline form. rsc.org
Intramolecular Hydrogen Bonding Interactions
Intramolecular hydrogen bonds can significantly pre-organize molecular conformation, creating stable, cyclic arrangements that can influence reactivity and intermolecular binding.
In ortho-substituted phenylureas, there is a possibility of forming an intramolecular hydrogen bond between the N-H proton of the urea and the ortho substituent. While fluorine is a known, albeit weak, hydrogen bond acceptor in such configurations (N-H···F), bromine is less commonly considered for this role. nih.gov However, studies on related systems suggest that intramolecular hydrogen bonds to halogen atoms can occur and serve to preorganize a molecule. nih.govrsc.org In the case of this compound, the geometry might allow for a weak N-H···Br interaction. This interaction would create a five-membered ring, constraining the conformation of the molecule. The existence and strength of such a bond would be in competition with the energetically favorable planar conformation and strong intermolecular hydrogen bonds.
The conformational preferences of molecules capable of forming different intramolecular hydrogen bonds can be complex. Acyl thiourea (B124793) derivatives, for example, have been shown to adopt various conformations stabilized by different 6-membered intramolecular hydrogen bond pseudo-rings. researchgate.net For this compound, the primary intramolecular motif to consider would be the N-H···O=C interaction, forming a five-membered ring and stabilizing a cis-like conformation of the urea N-H bond relative to the carbonyl. Another possibility is the aforementioned N-H···Br interaction. The final observed conformation in a crystal structure is often the result of a delicate balance between these competing intramolecular forces and the more dominant intermolecular interactions. researchgate.net
Intermolecular Interactions and Self-Assembly
The self-assembly of urea derivatives in the solid state is dominated by highly directional and robust hydrogen bonds.
The urea functional group is an excellent self-complementary hydrogen bonding unit, possessing two donors (N-H) and one acceptor (C=O). This allows urea derivatives to form strong and predictable intermolecular hydrogen-bonded assemblies. nih.govresearchgate.net The most common motif is the formation of a centrosymmetric dimer, where two urea molecules are linked by a pair of N-H···O hydrogen bonds, creating an eight-membered ring system known as an R²₂(8) motif. researchgate.netaps.org
These dimers can then further assemble into one-dimensional tapes or chains, often referred to as catemers, through additional N-H···O hydrogen bonds linking the dimers together. This robust hydrogen-bonding capability is a defining feature of urea-based supramolecular structures. nih.govaps.org The substituents on the phenyl ring can modulate this self-assembly. While the electron-withdrawing CF₃ group in this compound would strengthen the hydrogen bond donor capacity of the N-H groups, the bulky ortho-bromine atom might introduce steric hindrance that could potentially disrupt or alter the typical packing arrangement, possibly leading to more complex or less common hydrogen-bonding architectures. researchgate.net
Table 2: Typical Hydrogen Bond Parameters in Phenylurea Crystal Structures
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |
| N | H | O | ~0.86 | ~2.1 | ~2.95 | ~165 | researchgate.netaps.org |
Note: These are representative values from crystallographic studies of various urea derivatives. Specific values for this compound would require experimental determination.
π-π Stacking Interactions
π-π stacking interactions are a crucial class of non-covalent forces that contribute significantly to the stabilization of crystal structures, particularly in aromatic compounds. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In derivatives of this compound, the presence of both an electron-donating urea moiety and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring creates a polarized aromatic system, which can influence the nature and strength of π-π stacking.
The introduction of electron-withdrawing substituents, such as the trifluoromethyl group, onto an aromatic ring polarizes its π-system, which can enhance electrostatic interactions in π-π stacking. nih.gov Research on sulfoester and sulfonamide derivatives has shown that strong electron-withdrawing groups like -CF3 can influence the molecular conformation to facilitate intramolecular π-π interactions. rsc.org In the solid state, phenyl-perfluorophenyl polar-π interactions are a well-established example of electrostatically reinforced stacking. nih.gov
The table below summarizes typical parameters for π-π stacking interactions observed in related aromatic compounds.
| Interaction Type | Typical Distance (Å) | Common Geometries | Influencing Factors |
| π-π Stacking | 3.2 - 3.8 | Parallel-displaced, T-shaped, Sandwich | Substituent effects (electron-donating/withdrawing), solvent polarity |
Halogen-Halogen Contacts
Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). This phenomenon is attributed to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). acs.orgnih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov
In the case of this compound derivatives, the bromine atom can participate in halogen bonding, acting as a halogen bond donor. The strength of this interaction can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group, can enhance the positive character of the σ-hole on the bromine atom, thereby strengthening the halogen bond. nih.gov
Crystallographic studies of various brominated organic compounds have provided extensive evidence for the role of halogen bonds in directing crystal packing. These interactions can occur between the bromine atom and various Lewis basic sites, including other halogen atoms (halogen-halogen contacts), oxygen, nitrogen, or sulfur atoms. For instance, in the crystal structure of phenyl-2-methoxycarbonylphenyl-bromonium tetrafluoroborate, a Br⋯F interaction with a distance of 2.8900 (12) Å is observed. nih.gov In other cases, C—Br⋯Cl⁻ or C—Br⋯Br⁻ interactions are found to be nearly linear. nih.gov Theoretical and experimental studies on brominated electrophiles have shown that these halogen-bonded complexes are characterized by specific geometric arrangements and can be detected by techniques such as UV-Vis spectroscopy. researchgate.net
The table below provides a summary of observed halogen-halogen contact parameters from crystallographic data of related compounds.
| Halogen Bond Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Angle (R-X···Y) (°) |
| Bromine-Fluorine | Br | F | ~2.89 | ~169 |
| Bromine-Chlorine | Br | Cl⁻ | ~3.05 | ~173 |
| Bromine-Bromine | Br | Br⁻ | ~3.16 | ~174 |
Solid-State Structures and Polymorphism Research
The solid-state structure of a molecular compound is determined by the intricate balance of intermolecular forces that govern the packing of molecules in the crystal lattice. For derivatives of this compound, the interplay of hydrogen bonding from the urea moiety, π-π stacking of the aromatic rings, and halogen bonding involving the bromine atom leads to complex and diverse supramolecular architectures. The specific arrangement of molecules in the crystal defines its physical properties, such as melting point, solubility, and bioavailability.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism is of paramount importance in the pharmaceutical industry, as different polymorphic forms of a drug can have different therapeutic effects. The potential for polymorphism in this compound derivatives arises from the conformational flexibility of the molecule and the variety of strong and weak intermolecular interactions it can form.
While specific crystallographic data for this compound is not publicly available, research on related phenylurea derivatives provides insight into their solid-state behavior. For example, the crystal structure of 1-(2-amino-phenyl)-3-phenyl-urea reveals that molecules are linked via N-H⋯O hydrogen bonds, forming chains that are further associated through N-H⋯N hydrogen bonds into columns. nih.gov The solid-state packing of molecules is often governed by a rich network of non-covalent interactions, including O-H⋯O, C-H⋯π, C-H⋯Br, and aromatic π-π interactions, which collectively stabilize the crystal structure. nih.gov The presence of multiple interaction sites in this compound, including the urea N-H and C=O groups, the aromatic ring, the bromine atom, and the trifluoromethyl group, suggests a high propensity for the formation of various stable crystal packing arrangements and, consequently, polymorphism.
Spectroscopic Characterization Techniques in Academic Research on 2 Bromo 5 Trifluoromethyl Phenylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 2-Bromo-5-(trifluoromethyl)phenylurea, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the nitrogen atoms of the urea (B33335) group.
The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the bromo and trifluoromethyl substituents. The proton ortho to the bromine and meta to the trifluoromethyl group (H-3) would likely appear as a doublet. The proton meta to the bromine and ortho to the trifluoromethyl group (H-6) would be expected to be a doublet of quartets due to coupling with the adjacent proton and the fluorine atoms of the CF₃ group, although this coupling is not always resolved. The proton between the two substituents (H-4) would appear as a doublet of doublets.
The urea moiety contributes two types of protons: the -NH- proton adjacent to the phenyl ring and the terminal -NH₂ protons. These protons are exchangeable and their signals can be broad. In a solvent like DMSO-d₆, which can form hydrogen bonds, these signals are more readily observed. The Ar-NH proton signal would likely be a singlet, appearing further downfield due to the deshielding effect of the aromatic ring. The -NH₂ protons would also typically appear as a broad singlet. For the parent compound, phenylurea, the NH and NH₂ protons show signals at approximately 8.5 ppm and 5.9 ppm, respectively, in DMSO-d₆. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H (H-3, H-4, H-6) | 7.5 - 8.5 | m (multiplet) |
| Ar-NH - | 8.5 - 9.5 | s (broad singlet) |
| -C(O)NH₂ | 6.0 - 7.0 | s (broad singlet) |
Note: Predicted values are based on analysis of substituted aromatic systems and general values for phenylurea derivatives. chemicalbook.com The exact chemical shifts and coupling constants would require experimental measurement.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
The spectrum would show eight signals corresponding to the eight unique carbon atoms. The carbonyl carbon (C=O) of the urea group is typically found in the range of 150-160 ppm. The aromatic carbons will have shifts determined by the attached substituents. The carbon attached to the bromine (C-2) would be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the trifluoromethyl group (C-5) would show a characteristic quartet due to coupling with the three fluorine atoms. The signal for the trifluoromethyl carbon itself (CF₃) would also be a quartet and appear in a range typical for such groups, often around 120-130 ppm, with a large coupling constant (J ≈ 270 Hz). rsc.orgbeilstein-journals.org The other aromatic carbons (C-1, C-3, C-4, C-6) would appear in the typical aromatic region of 110-145 ppm, with their exact shifts influenced by the positions of the bromine, trifluoromethyl, and urea groups.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (if coupled to F) |
| C=O (Urea) | 150 - 160 | s |
| C-1 (Ar, C-NH) | ~140 | s |
| C-2 (Ar, C-Br) | ~115 | s |
| C-3 (Ar, CH) | ~120-125 | s |
| C-4 (Ar, CH) | ~130-135 | s |
| C-5 (Ar, C-CF₃) | ~125-130 | q |
| C-6 (Ar, CH) | ~115-120 | q (small) |
| C F₃ | ~123 | q (large JC-F) |
Note: Predicted values are based on data for analogous trifluoromethyl-substituted aromatic compounds. rsc.orgbeilstein-journals.orgspectrabase.comchemicalbook.com
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Given the presence of a trifluoromethyl (CF₃) group, ¹⁹F NMR is essential for the characterization of this compound.
The spectrum is expected to be very simple, showing a single sharp signal (a singlet) for the three equivalent fluorine atoms of the CF₃ group. rsc.orgnih.gov The chemical shift of this singlet is indicative of the electronic environment of the trifluoromethyl group. For a CF₃ group on a benzene ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgbeilstein-journals.org This technique is particularly useful for confirming the presence and purity of the fluorinated compound. The sensitivity of the ¹⁹F chemical shift to the local environment makes it a valuable tool for studying interactions. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Assessment
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the urea group are prominent and typically appear as one or two bands in the region of 3200-3500 cm⁻¹. orientjchem.org The exact position and shape of these bands can provide information about hydrogen bonding. The C=O (carbonyl) stretching vibration of the urea group, known as the "Amide I" band, is expected to be a very strong and sharp absorption around 1650-1700 cm⁻¹. orientjchem.org
Vibrations corresponding to the aromatic ring (C=C stretching) would be observed in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range. The C-Br stretching vibration would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -NH, -NH₂ | 3200 - 3500 | Medium-Strong |
| C=O Stretch (Amide I) | Urea | 1650 - 1700 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium |
| C-F Stretch | -CF₃ | 1100 - 1350 | Strong |
| C-N Stretch | Urea/Aromatic | 1200 - 1300 | Medium |
| C-Br Stretch | Aryl Bromide | 500 - 650 | Medium-Weak |
Note: Predicted values are based on characteristic IR frequencies for phenylurea and halogenated/trifluoromethylated aromatic compounds. orientjchem.orgchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorptions characteristic of a substituted benzene ring. Benzene itself shows absorption bands around 204 nm and 255 nm arising from π-π* transitions. youtube.com The presence of the urea, bromo, and trifluoromethyl substituents will cause shifts in these absorption maxima (λ_max) and changes in their intensities. The auxochromic urea group and the chromophoric phenyl ring constitute the main absorbing system. It is anticipated that the primary absorption bands would be observed in the 200-300 nm range. libretexts.orgup.ac.za While not inherently fluorescent, related aromatic urea compounds can sometimes exhibit fluorescence, and such studies could provide further insight into the electronic structure and excited states of the molecule, though specific data is not available.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. acs.orgnih.govnih.gov
For this compound (C₈H₆BrF₃N₂O), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this elemental composition. A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) in the mass spectrum would appear as a pair of peaks of almost equal intensity, separated by two mass units (the M⁺ and M+2 peaks). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 4: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
| [M(⁷⁹Br)]⁺ | C₈H₆⁷⁹BrF₃N₂O | 281.9646 |
| [M(⁸¹Br)]⁺ | C₈H₆⁸¹BrF₃N₂O | 283.9626 |
Note: The presence of two peaks of nearly equal intensity at these m/z values would confirm the elemental formula.
Computational and Theoretical Chemistry Investigations of 2 Bromo 5 Trifluoromethyl Phenylurea
Quantum Chemical Calculations (Ab Initio and DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimized geometry of molecules. nih.govacademicjournals.org These methods solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of electron distribution and molecular energies. For 2-Bromo-5-(trifluoromethyl)phenylurea, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the method of choice to predict its three-dimensional structure. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can provide further details on the electronic structure, such as charge distribution and hyperconjugative interactions. nih.gov This analysis would likely reveal significant charge delocalization from the nitrogen lone pairs into the carbonyl group and the aromatic ring, a characteristic feature of urea (B33335) derivatives. nih.gov
A hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.25 Å |
| C-N (Urea) Bond Lengths | ~1.35 - 1.40 Å |
| C-Br Bond Length | ~1.90 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| Dihedral Angle (Phenyl Ring - Urea Plane) | < 10° |
This table is illustrative and based on typical values from DFT calculations on similar molecules.
Conformational Energy Landscape Exploration
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its accessible conformations. Computational methods allow for the exploration of the conformational energy landscape, identifying low-energy conformers and the energy barriers between them.
For phenylurea derivatives, the primary conformational flexibility arises from rotation around the C(aryl)-N and N-C(O) bonds. researchgate.net Studies on N,N'-diphenylureas have shown a preference for a trans,trans conformation in both the solid state and in solution. nih.gov However, for monosubstituted phenylureas, both syn and anti conformations with respect to the C=O and N-H bonds are possible. researchgate.net The anti form is often predicted to be more stable for many urea derivatives. researchgate.net In the case of this compound, the steric hindrance from the ortho-bromo substituent could influence the rotational barrier around the C(aryl)-N bond and favor a particular conformation that minimizes steric clash.
A potential energy surface (PES) scan, performed computationally, would map the energy of the molecule as a function of one or more dihedral angles. This would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.
Theoretical Studies on Hydrogen Bonding Networks and Cooperativity
The urea moiety is a classic hydrogen bond donor and acceptor, capable of forming robust intermolecular hydrogen bonds. researchgate.netmdpi.com The two N-H groups can act as donors, while the carbonyl oxygen is a strong acceptor. These interactions are fundamental to the structure of urea-containing materials and their recognition by biological targets. nih.govresearchgate.net
Theoretical studies can model the formation of hydrogen-bonded dimers and larger aggregates of this compound. These calculations would quantify the strength of the N-H···O=C hydrogen bonds, typically in the range of 5-10 kcal/mol. The geometry of these hydrogen bonds, including the N···O distance and the N-H···O angle, can be precisely determined.
A key concept in hydrogen-bonded systems is cooperativity, where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds. nih.gov This effect is particularly important in extended hydrogen-bonding networks. Theoretical investigations have shown that cooperativity can be significant in chains and sheets of hydrogen-bonded molecules. nih.gov For this compound, the electronic effects of the bromo and trifluoromethyl substituents will modulate the hydrogen bond donating and accepting ability of the urea group, which in turn will affect the cooperativity within any formed hydrogen bond networks.
Analysis of Substituent Effects on Reactivity and Molecular Properties (e.g., Hammett Constants)
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. pharmacy180.comwikipedia.orgutexas.edudalalinstitute.com The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent relative to hydrogen. pharmacy180.comutexas.edu Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. utexas.edu
For this compound, we have two substituents on the phenyl ring: a bromine atom at the 2-position (ortho to the urea group) and a trifluoromethyl group at the 5-position (meta to the urea group). The Hammett equation is most directly applicable to meta and para substituents, as ortho substituents can introduce steric effects that complicate the analysis. libretexts.org
The trifluoromethyl group is a strong electron-withdrawing group, primarily through its inductive effect (-I). The bromine atom is also electron-withdrawing inductively but can be weakly electron-donating through resonance (+M). The Hammett constants for these substituents in the meta position provide a good indication of their electronic influence.
| Substituent | Hammett Constant (σm) |
| -Br | 0.39 |
| -CF3 | 0.43 |
Data sourced from established tables of Hammett constants. stenutz.eu
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. academicjournals.org
For this compound, a DFT calculation would provide the energies and spatial distributions of the HOMO and LUMO. acs.org It is expected that the HOMO will be localized primarily on the phenylurea moiety, with significant contributions from the nitrogen lone pairs and the π-system of the aromatic ring. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the carbonyl group, with the electron-withdrawing substituents, -Br and -CF3, lowering its energy.
The analysis of the FMOs can predict the most likely sites for electrophilic and nucleophilic attack. For instance, an electrophilic attack would be predicted to occur at the position with the highest HOMO density, while a nucleophilic attack would target the atom with the largest LUMO coefficient.
A hypothetical table of FMO energies for this compound is presented below.
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -1.0 |
| HOMO-LUMO Gap | ~ 5.5 |
These values are illustrative and based on typical results from DFT calculations on similar aromatic compounds. nih.gov A larger HOMO-LUMO gap suggests higher kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. researchgate.net It is mapped onto the electron density surface, with different colors indicating regions of different electrostatic potential. materials.international Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. academicjournals.org
For this compound, an MEP map would reveal key features about its reactivity. The region around the carbonyl oxygen atom is expected to be strongly negative (red), highlighting its role as a primary hydrogen bond acceptor and a site for electrophilic interaction. The areas around the N-H protons would be positive (blue), confirming their hydrogen bond donor capacity.
Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Trifluoromethyl Phenylurea
Reactivity of the Urea (B33335) Moiety
The urea functional group, -NH(C=O)NH-, is central to the reactivity of 2-Bromo-5-(trifluoromethyl)phenylurea. It can participate in a variety of reactions, including hydrolysis, substitution, and cyclization. The reactivity of the urea linkage is influenced by the electronic nature of the aromatic substituent.
The nitrogen atoms of the urea moiety possess lone pairs of electrons, making them nucleophilic and susceptible to reactions with electrophiles. For instance, in the presence of nitrous acid, phenylurea derivatives can undergo nitrosation. Studies on compounds like 4-bromophenylurea have shown that the reaction proceeds via an initial electrophilic attack of NO+ on the urea oxygen atom. This is followed by a rate-determining proton loss from the protonated O-nitroso intermediate, which then rearranges to form an N-nitroso compound or decomposes to a benzenediazonium (B1195382) ion. rsc.org
The urea group can also be a target for enzymatic or chemical hydrolysis, leading to the cleavage of the C-N bonds. This degradation pathway is particularly relevant for phenylurea herbicides, which break down into corresponding anilines and other derivatives. acs.orgnih.gov The stability of the urea linkage is dependent on the specific substituents on the phenyl ring.
Furthermore, the presence of N-H bonds allows for the formation of hydrogen bonds, which can influence the compound's physical properties and its interactions in a biological or chemical system. tandfonline.com The urea moiety is also a key component in the formation of various heterocyclic structures through intramolecular cyclization reactions, often promoted by the presence of other reactive groups on the molecule.
Table 1: General Reactivity of the Phenylurea Moiety
| Reaction Type | Reagents/Conditions | Products |
| Nitrosation | Nitrous Acid (HNO₂) | N-nitroso compounds, Diazonium salts |
| Hydrolysis | Acid or Base, Enzymes | Anilines, Carbon Dioxide, Ammonia (B1221849) |
| Substitution | Electrophiles | N-substituted derivatives |
| Cyclization | Intramolecular reactive groups | Heterocyclic compounds |
Transformations Involving the Bromine Substituent (e.g., Cross-Coupling Reactions)
The bromine atom on the aromatic ring is a versatile functional group that enables a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This is a widely used reaction for forming biaryl structures. In a typical Suzuki-Miyaura reaction, an aryl bromide, such as this compound, would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This would replace the bromine atom with a new aryl group. The efficiency of such reactions can be high, and they are tolerant of a wide range of functional groups. researchgate.net
Other Cross-Coupling Reactions: Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could potentially be employed to modify the this compound structure. These reactions would allow for the introduction of alkenyl, alkynyl, and amino groups, respectively, at the position of the bromine atom.
The reactivity of the bromine atom in these cross-coupling reactions is influenced by the other substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group can affect the electron density at the carbon-bromine bond, potentially influencing the rates of oxidative addition to the palladium catalyst.
Table 2: Potential Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | C-C (Aryl-Aryl) |
| Heck | Alkene | Pd(0) catalyst, Base | C-C (Aryl-Alkenyl) |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Amine | Pd(0) catalyst, Ligand, Base | C-N (Aryl-Amino) |
Reactivity of the Trifluoromethyl Group and its Influence on the Aromatic Ring
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. tcichemicals.com Its presence has a profound impact on the electronic properties and reactivity of the aromatic ring in this compound.
Electronic Effects:
Inductive Effect: The -CF₃ group exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond framework. nih.gov
Resonance Effect: While it has a weak deactivating resonance effect, the inductive effect is dominant. libretexts.org
Directing Effect: As a deactivating group, the -CF₃ group is a meta-director for electrophilic aromatic substitution. youtube.com
The electron-withdrawing nature of the -CF₃ group also increases the acidity of the N-H protons in the urea moiety and can influence the reactivity of the bromine substituent in nucleophilic aromatic substitution reactions, although such reactions are generally less common for aryl bromides unless under specific conditions.
While the trifluoromethyl group is generally considered robust and chemically stable, transformations of the C-F bonds can be achieved under specific, often harsh, conditions. tcichemicals.com However, for most synthetic applications involving this compound, the -CF₃ group would be considered an inert and powerfully electron-modifying substituent. tcichemicals.com
Investigation of Reaction Mechanisms and Intermediates (e.g., Radical Pathways, Heterocyclization)
The study of reaction mechanisms involving substituted phenylureas can reveal complex pathways and transient intermediates.
Radical Pathways: The trifluoromethyl group can participate in radical reactions. For instance, under photoredox or electrochemical conditions, trifluoromethyl ketones can form ketyl radical intermediates. nih.gov While not a ketone, the electronic environment of this compound could potentially allow for the formation of radical intermediates under specific reductive or oxidative conditions. These radical species could then engage in various coupling or cyclization reactions.
Heterocyclization: Phenylureas are valuable precursors for the synthesis of heterocyclic compounds. The presence of the urea moiety, with its nucleophilic nitrogens, and the ortho-bromine substituent provides a scaffold for intramolecular cyclization reactions. For example, under conditions that promote the formation of an organometallic intermediate at the bromine position (e.g., via lithium-halogen exchange), subsequent intramolecular attack by one of the urea nitrogens could lead to the formation of a fused heterocyclic system, such as a quinazolinone derivative.
Reaction with Nitrous Acid: As mentioned earlier, the reaction of 4-bromophenylurea with nitrous acid involves a protonated O-nitroso compound as a key intermediate. rsc.org This intermediate can then follow different pathways, leading to either an N-nitroso product or a diazonium salt. rsc.org The specific pathway and the stability of the intermediates are highly dependent on the substituents present on the phenyl ring.
Degradation Pathways and Chemical Stability Studies relevant to Substituted Phenylureas
The chemical stability and degradation of this compound are important considerations, particularly from an environmental perspective, as many phenylurea compounds are used as herbicides. nih.govresearchgate.net
Hydrolytic Degradation: A primary degradation pathway for phenylureas is hydrolysis of the urea linkage. This can occur under acidic or basic conditions, or be microbially mediated, to yield 2-bromo-5-(trifluoromethyl)aniline (B1265768) and other byproducts. acs.orgnih.gov The rate of hydrolysis is influenced by pH and the electronic nature of the substituents on the phenyl ring.
Oxidative Degradation: Phenylureas can be degraded by various oxidizing agents, such as ozone, chlorine, or hydroxyl radicals. nih.govresearchgate.net These processes can involve a series of reactions including N-dealkylation (if applicable), hydroxylation of the aromatic ring, and cleavage of the N-C bonds. nih.govresearchgate.net For some phenylureas, oxidation can lead to the formation of N-nitrosodimethylamine (NDMA) if a dimethylamine (B145610) group is present. nih.gov
Chemical Stability: In the absence of harsh reagents or specific catalytic conditions, this compound is expected to be a relatively stable compound under normal storage conditions. fishersci.com The trifluoromethyl group is highly robust, and the aryl-bromine bond is also quite stable. tcichemicals.com However, like many organic compounds, it may be sensitive to strong oxidizing agents. fishersci.com
Table 3: Common Degradation Pathways for Phenylurea Herbicides
| Degradation Type | Key Reactions | Common Metabolites |
| Hydrolysis | Cleavage of urea C-N bonds | Substituted anilines, N-methylureas |
| Microbial Degradation | Enzymatic hydrolysis and mineralization | Aniline (B41778) derivatives, CO₂, H₂O |
| Oxidation (e.g., Ozonation) | N-dealkylation, Hydroxylation, N-C bond cleavage | Hydroxylated derivatives, anilines |
Supramolecular Chemistry and Molecular Recognition Studies Involving Phenylurea Scaffolds
Design Principles for Urea-Based Supramolecular Synthons
The design of urea-based supramolecular synthons hinges on the predictable and reliable formation of hydrogen bonds. The urea (B33335) group features two N-H protons that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement facilitates the formation of a highly directional and cooperative array of hydrogen bonds, often leading to one-dimensional tapes or two-dimensional sheets. nih.gov These interactions are a primary driving force in the self-assembly of many low-molecular-weight gelators. nih.gov
In the context of phenylurea scaffolds, the aromatic ring provides a platform for introducing substituents that can modulate the electronic properties of the urea group and introduce secondary non-covalent interactions. For instance, electron-withdrawing groups, such as the trifluoromethyl group in "2-Bromo-5-(trifluoromethyl)phenylurea," can enhance the acidity of the N-H protons, thereby strengthening the hydrogen bonds they form. researchgate.net
The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction is highly directional and has become a valuable tool in crystal engineering and the design of supramolecular assemblies. nih.govbohrium.com In "this compound," the bromine atom can potentially engage in halogen bonds with suitable acceptors, such as the carbonyl oxygen of another urea molecule or other Lewis basic sites, further guiding the self-assembly process. researchgate.net
Anion Recognition and Binding Studies
The urea and thiourea (B124793) functionalities are well-established motifs for anion recognition and binding. researchgate.net The two N-H groups of the urea moiety can act in concert to bind anions through hydrogen bonding. The strength and selectivity of this binding can be tuned by modifying the electronic properties of the attached phenyl ring. rsc.org Aromatic sulfonylurea derivatives, for example, have been shown to effectively bind anions of low basicity such as chloride, bromide, and iodide. rsc.org
While specific anion binding studies for "this compound" are not extensively documented in the reviewed literature, the principles derived from related structures provide significant insight. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the hydrogen-bond donating capacity of the urea N-H protons, leading to stronger anion binding compared to unsubstituted phenylurea. researchgate.net This effect has been observed in other urea-based receptors where electron-withdrawing groups are incorporated to increase binding affinity. nih.gov
The binding affinity for a series of anions typically follows the order of the anion's basicity and geometry. For instance, studies on similar receptors have shown preferential binding for more basic anions like acetate (B1210297) and dihydrogen phosphate. nih.govnih.gov In some cases, the interaction with strongly basic anions can lead to deprotonation of the urea group, which can complicate the binding equilibrium. rsc.org
The table below illustrates typical binding affinities observed for related urea-based receptors with various anions, providing a predictive framework for the potential behavior of "this compound".
| Receptor Type | Anion | Binding Constant (K) in M⁻¹ | Solvent |
| Thiourea-based receptor | Fluoride (B91410) | High | DMSO |
| Thiourea-based receptor | Dihydrogen Phosphate | High | DMSO |
| Urea-based receptor | Chloride | Moderate | DMSO-d6/0.5% H2O |
| Urea-based receptor | Acetate | High | DMSO-d6/0.5% H2O |
This table is illustrative and based on data for structurally related urea and thiourea receptors. Specific values for "this compound" would require experimental determination.
The bromine substituent could also play a role in anion binding, potentially through halogen bonding with the anion, although this is generally a weaker interaction compared to the hydrogen bonds from the urea group. The combination of strong hydrogen bonding, enhanced by the trifluoromethyl group, and potential secondary interactions from the bromine atom makes "this compound" a promising candidate for the development of selective anion receptors.
Self-Assembly Processes and Hierarchical Structure Formation
The self-assembly of phenylurea derivatives is a process governed by a hierarchy of non-covalent interactions, leading to the formation of well-defined nanostructures. nih.gov At the primary level, the strong and directional hydrogen bonds between urea groups drive the formation of one-dimensional tapes or chains. nih.govtue.nl These initial assemblies then associate into higher-order structures through weaker interactions such as π-π stacking of the phenyl rings, van der Waals forces, and, in the case of "this compound," halogen bonding and interactions involving the trifluoromethyl group. bohrium.comnih.gov
The substitution on the phenyl ring plays a crucial role in directing the self-assembly pathway and determining the final morphology of the resulting structures. For example, studies on triphenylalanine peptides have shown that aromatic end-capping groups significantly influence the nucleation and growth of supramolecular structures. nih.gov Similarly, the bromo and trifluoromethyl substituents on the phenylurea scaffold of the title compound are expected to have a profound impact on its self-assembly behavior.
The bromine atom can participate in directional halogen bonding, which can serve to link the primary hydrogen-bonded chains into more complex two- or three-dimensional networks. nih.govresearchgate.net The directionality of the halogen bond can provide a level of control over the packing of the molecules that is not achievable with less directional forces. bohrium.com
The trifluoromethyl group can also direct self-assembly. Research on fullerene derivatives has demonstrated that trifluoromethyl groups can steer the formation of specific morphologies, such as flower-like or disc-like structures, depending on the solvent and the presence of other functional groups. researchgate.net The incorporation of fluorinated moieties into polymers is also known to drive self-assembly in solution, often leading to unique morphologies due to the specific interactions of the fluorinated groups. rsc.org
The interplay of these various interactions can lead to a rich variety of self-assembled structures, from simple crystalline solids to more complex hierarchical architectures. The final structure will depend on a delicate balance of these forces, which can often be influenced by external factors such as solvent, temperature, and concentration.
Formation of Supramolecular Gels, Capsules, and Polymeric Architectures
Phenylurea derivatives are well-known for their ability to act as low-molecular-weight gelators, forming supramolecular gels in various organic solvents. nih.govmagtech.com.cn This gelation is a consequence of the self-assembly of the gelator molecules into a three-dimensional network of fibers that immobilizes the solvent. The formation of these fibers is driven by the hierarchical self-assembly processes described in the previous section, with the initial formation of hydrogen-bonded chains being a key step. nih.gov
The properties of the resulting gel, such as its mechanical strength and thermal stability, are highly dependent on the molecular structure of the gelator. tue.nl For "this compound," the strong hydrogen bonding capabilities of the urea group, enhanced by the trifluoromethyl substituent, would favor the formation of robust fibers. The additional halogen bonding and other interactions would contribute to the cross-linking of these fibers, potentially leading to the formation of a stable gel network.
Beyond simple gels, the principles of phenylurea self-assembly can be extended to the construction of more complex supramolecular architectures such as capsules and polymers. Supramolecular polymers are long, chain-like structures held together by non-covalent interactions. Bisurea-based systems have been extensively studied in this context, where they can form long, dynamic polymer chains in solution. academie-sciences.fr While "this compound" is a monourea, it could potentially be incorporated into more complex designs for supramolecular polymers, for instance, by linking two of these units with a flexible spacer.
The formation of supramolecular capsules, which are hollow, cage-like structures capable of encapsulating guest molecules, can also be envisaged. This would typically require the design of molecules with specific geometries that favor the formation of a closed-surface assembly. The directional nature of both the hydrogen bonds and the potential halogen bonds of "this compound" could be exploited in the design of such capsular structures.
The table below summarizes the potential supramolecular architectures that could be formed by "this compound" and the key driving forces involved.
| Supramolecular Architecture | Primary Driving Force | Secondary Driving Forces | Potential Properties |
| Supramolecular Gel | Hydrogen Bonding (Urea Tapes) | Halogen Bonding, π-π Stacking | Thermally Reversible, Stimuli-Responsive |
| Supramolecular Polymer | Hydrogen Bonding | Halogen Bonding | Dynamic, Self-Healing |
| Supramolecular Capsule | Pre-organized Geometry + Hydrogen Bonding | Halogen Bonding, Solvophobic Effects | Host-Guest Chemistry, Encapsulation |
2 Bromo 5 Trifluoromethyl Phenylurea As a Chemical Building Block and Ligand Platform in Advanced Synthesis
Utility in the Construction of Complex Organic Molecules
2-Bromo-5-(trifluoromethyl)phenylurea serves as a crucial building block for synthesizing more intricate molecular architectures. Its utility is primarily derived from the presence of the bromine atom on the aromatic ring, which acts as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The bromo-substituent makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions. researchgate.netnih.govuzh.ch These reactions are fundamental in modern organic synthesis for their reliability and broad substrate scope. For instance, through Suzuki-Miyaura coupling, the bromine atom can be substituted with a wide range of aryl or vinyl boronic acids, effectively linking the 2-amino-5-(trifluoromethyl)phenylurea core to other complex fragments. Similarly, Heck coupling allows for the introduction of alkene functionalities, and Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting with terminal alkynes. These transformations are pivotal for building the carbon skeleton of pharmacologically active molecules and functional materials.
The urea (B33335) functional group itself is a key pharmacophore in many drug molecules, valued for its ability to form robust hydrogen bonds with biological targets. iglobaljournal.com By using this compound as a starting material, chemists can construct complex derivatives that retain this critical urea motif while introducing diverse substituents at the bromine position to fine-tune the molecule's steric and electronic properties for optimal biological activity. The synthesis of various phenylurea derivatives as potential inhibitors for enzymes like IDO1 demonstrates the modularity of this approach, where an amine precursor is reacted with an appropriate isocyanate to form the urea bond, which can then be further functionalized. nih.gov
Below is a table illustrating the potential transformations of this compound for the construction of complex molecules.
| Reaction Type | Reagents | Product Class | Significance |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst, Base | Biaryl or Vinyl Ureas | Construction of complex aromatic systems. nih.gov |
| Heck Coupling | Alkene, Pd Catalyst, Base | Alkenylphenylureas | Introduction of unsaturated side chains. |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynylphenylureas | Formation of rigid, linear structural elements. |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Diaminophenyl Derivatives | Synthesis of complex amines and heterocycles. |
| Cyanation | Cyanide Source (e.g., CuCN), Catalyst | Cyano-substituted Phenylureas | Introduction of a nitrile group for further functionalization. acs.org |
Application in Coordination Chemistry as Ligands
The this compound molecule possesses characteristic features that make it a compelling candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. youtube.com The urea moiety, with its carbonyl oxygen and two nitrogen atoms, contains lone pairs of electrons that can be donated to a metal center, acting as a monodentate or bidentate chelating agent.
While specific studies on the coordination complexes of this compound are not extensively documented, the principles of coordination chemistry suggest its potential. The oxygen atom of the urea's carbonyl group is a hard donor, likely to coordinate with hard metal ions. The nitrogen atoms are borderline donors. The formation of stable chelate rings, typically five- or six-membered, is a strong driving force in coordination chemistry. A phenylurea ligand could potentially coordinate to a metal center through both the carbonyl oxygen and one of the adjacent N-H nitrogen atoms, forming a stable four-membered ring, though larger ring systems are generally more favored.
The substituents on the phenyl ring—the bromo and trifluoromethyl groups—play a crucial role in modulating the ligand's electronic properties. Both are strongly electron-withdrawing, which reduces the electron density on the urea's donor atoms. This would decrease their basicity and likely influence the strength and nature of the metal-ligand bond. This electronic tuning can be advantageous in catalysis, where the reactivity of the metal center needs to be precisely controlled. For example, in copper-based complexes investigated for their catalytic activity, the nature of the ligand is critical in determining the speciation and redox potential of the final complex. nih.gov Structurally related phenylcyanamides have also been explored as ligands, indicating the utility of this class of compounds in forming metal complexes. researchgate.net
The potential coordination modes are summarized in the table below.
| Metal Ion (Example) | Potential Coordination Site(s) | Resulting Complex Type | Influencing Factors |
| Cu(II), Zn(II) | Carbonyl Oxygen (O) | Monodentate Complex | Hard-hard interaction. nih.gov |
| Pd(II), Pt(II) | Amide Nitrogen (N) | Monodentate Complex | Soft-soft interaction. |
| Various Transition Metals | Carbonyl (O) and Amide (N) | Bidentate Chelate | Formation of a four-membered ring. |
Role in Organocatalysis, Specifically Hydrogen Bond Donor Catalysis
One of the most significant applications of phenylurea derivatives is in the field of organocatalysis, where they function as highly effective hydrogen bond donors. u-tokyo.ac.jp this compound is structurally primed for this role. The two N-H protons of the urea group can form a bidentate (two-point) hydrogen bond with an electronegative atom (like oxygen or nitrogen) in a substrate molecule. This interaction activates the substrate, making it more susceptible to nucleophilic attack, and can stabilize the resulting anionic charge in the transition state.
The efficacy of a urea-based catalyst is dictated by the acidity of its N-H protons. Introducing electron-withdrawing groups onto the phenyl rings significantly enhances this acidity. rsc.orgnih.gov In this compound, both the bromine atom and, more potently, the trifluoromethyl (CF₃) group, pull electron density away from the urea moiety. This makes the N-H protons more acidic and thus stronger hydrogen bond donors compared to an unsubstituted phenylurea. rsc.org Research has shown that ureas with trifluoromethyl-substituted phenyl groups are more acidic and often more active as catalysts than their non-fluorinated counterparts. rsc.orgrsc.org
Urea-based catalysts have been successfully employed in a variety of organic transformations, including Friedel-Crafts reactions, Michael additions, and Diels-Alder reactions. For example, ureas have been incorporated into Metal-Organic Frameworks (MOFs) to create heterogeneous catalysts that prevent self-quenching and enhance reactivity and selectivity for reactions between pyrroles and nitroalkenes. acs.orgnorthwestern.edu Although a homogeneous urea catalyst might be less competent due to self-aggregation, the inherent properties of the substituted phenylurea are key to the catalytic cycle. acs.org
The table below highlights the key features of phenylureas in hydrogen bond donor catalysis.
| Feature | Description | Effect of 2-Bromo-5-(trifluoromethyl) Substituents |
| Hydrogen Bond Donors | Two N-H groups available for H-bonding. | Acidity is enhanced, leading to stronger H-bonds. rsc.org |
| Bidentate Binding | Can form two simultaneous H-bonds to a substrate. | Pre-organizes the substrate for reaction. |
| Substrate Activation | Polarizes the substrate (e.g., a carbonyl group), making it more electrophilic. | Increased polarization due to stronger H-bonding. |
| Transition State Stabilization | Stabilizes developing negative charge (e.g., an oxyanion). | Enhanced stabilization leads to lower activation energy. rsc.org |
Precursor for Advanced Fluorinated Compounds
While this compound is itself a fluorinated compound, its true value as a precursor lies in its capacity to be transformed into a diverse array of even more complex fluorinated molecules. The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry, as it can improve metabolic stability, bioavailability, and binding affinity. acs.org
The reactive bromine atom is the key to its utility as a synthetic precursor. As mentioned previously, palladium-catalyzed cross-coupling reactions can replace the bromine with a vast array of other functional groups and molecular fragments. researchgate.netnih.gov This allows chemists to start with a simple, fluorinated building block and append complex structures, a strategy known as late-stage functionalization. For example, coupling with various (hetero)aryl boronic acids can generate a library of biaryl compounds containing the trifluoromethylphenylurea core, which can then be screened for biological activity. uzh.ch
This synthetic strategy is highly efficient for creating novel chemical entities. For instance, a related compound, 2-bromo-5-fluorobenzotrifluoride, is a known intermediate in the synthesis of pharmaceutical compounds, highlighting the industrial relevance of such bromo-trifluoroaryl scaffolds. google.comgoogle.com The synthesis of other fluorinated heterocycles, such as 2-aryl-6-(trifluoromethyl)-4-pyrones, often starts from building blocks that can be constructed using similar principles of cyclization and functionalization of fluorinated precursors. mdpi.com
The following table outlines representative transformations for creating advanced fluorinated compounds from this compound.
| Reaction | Coupling Partner | Product Type | Application Area |
| Suzuki Coupling | Arylboronic Acid | CF₃-substituted Biaryl Ureas | Medicinal Chemistry, Materials Science researchgate.net |
| Stille Coupling | Organostannane | CF₃-substituted Aryl-Alkyl/Aryl-Aryl Ureas | Complex Molecule Synthesis |
| Sonogashira Coupling | Terminal Alkyne | CF₃-substituted Aryl-Alkynyl Ureas | Functional Materials, Drug Discovery |
| Hartwig-Buchwald Amination | Amine/Amide | CF₃-substituted Diaryl Amines/Amides | Agrochemicals, Pharmaceuticals |
Advanced Analytical Methodologies for Research on Substituted Phenylureas
X-ray Crystallography for Absolute Structure Determination and Hydrogen Bond Characterization
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. For substituted phenylureas, this technique provides invaluable insights into the molecular conformation, bond lengths, bond angles, and, crucially, the intricate network of intermolecular interactions that govern the crystal packing.
The urea (B33335) functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), which typically leads to the formation of robust and predictable hydrogen-bonding patterns in the solid state. In the case of N,N'-disubstituted ureas, a common and highly stable motif is the one-dimensional hydrogen-bonded "tape" or α-network, where molecules are linked via N-H···O=C hydrogen bonds. youtube.com However, the introduction of various substituents on the phenyl rings can significantly influence or disrupt this primary motif.
For a molecule like 2-Bromo-5-(trifluoromethyl)phenylurea, several types of intermolecular interactions are anticipated to be revealed by X-ray diffraction:
N-H···O Hydrogen Bonds: The primary interaction driving the assembly of urea molecules.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases such as the urea oxygen or even the π-system of an adjacent phenyl ring.
C-H···F and C-H···O Interactions: The trifluoromethyl group and aromatic C-H groups can participate in weaker hydrogen bonds, further stabilizing the crystal lattice. nih.gov
The presence of the bulky and highly electronegative trifluoromethyl group, along with the bromine atom, can induce twists in the phenyl rings relative to the plane of the urea moiety. These conformational adjustments can affect the planarity and stability of the classic urea tape structure, sometimes leading to more complex, three-dimensional hydrogen-bonded networks. nih.gov The analysis of such crystal structures provides fundamental data for crystal engineering and for understanding how subtle changes in molecular structure can dictate macroscopic properties. nih.govnih.gov
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Significance |
| Hydrogen Bond | N-H (urea) | C=O (urea) | Primary structural motif |
| Halogen Bond | C-Br | C=O, N, π-system | Directional interaction influencing packing |
| Hydrogen Bond | C-H (aromatic) | O, F, Br | Stabilization of the crystal lattice |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contribution to crystal cohesion |
This table is predictive and based on the analysis of similar functional groups in known crystal structures. The actual interactions would be confirmed by X-ray diffraction analysis.
Chromatographic Techniques for Separation and Purification in Research Contexts
Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds from complex mixtures. For substituted phenylureas, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly well-suited for the analysis and purification of phenylurea derivatives due to their polarity and thermal sensitivity.
Reversed-Phase (RP-HPLC): This is the most common mode for phenylurea analysis. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. nih.govnih.govechemi.com Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. For this compound, the presence of the trifluoromethyl group significantly increases its hydrophobicity, leading to a relatively long retention time compared to less substituted phenylureas. The mobile phase composition, including the use of additives like formic or phosphoric acid, can be optimized to achieve efficient separation from starting materials, byproducts, or degradation products. youtube.com
Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) is used with a non-polar mobile phase. While less common for routine analysis, it can offer alternative selectivity for separating isomers or closely related compounds. nih.gov
Preparative HPLC: This technique is used to purify larger quantities of the target compound. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to isolate the compound of interest with high purity. youtube.com
Gas Chromatography (GC)
GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. While some phenylureas can be analyzed directly, they often require derivatization to improve their volatility and thermal stability, preventing decomposition in the hot injector port. nih.govtsijournals.com
Derivatization: Carboxylic acid herbicides are often derivatized with agents like 2,2,2-trifluoroethanol (B45653) (TFE) to form more volatile esters for GC analysis. nih.gov For phenylureas, derivatization might involve reactions that target the urea protons.
Detection: A Flame Ionization Detector (FID) provides general-purpose, mass-sensitive detection. For enhanced sensitivity and selectivity, especially for halogenated compounds like this compound, an Electron Capture Detector (ECD) is highly effective. Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. youtube.com
Table 2: Overview of Chromatographic Methods for Phenylurea Analysis
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Typical Application |
| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water | Purity assessment, quantification |
| NP-HPLC | Silica, Cyano (CN) | Hexane/Isopropanol | Isomer separation |
| GC-FID/MS | Polysiloxane (e.g., AT-210) | Helium, Hydrogen | Analysis of volatile impurities, identification |
This table presents common configurations used for the analysis of phenylurea compounds.
High-Speed Atomic Force Microscopy (HS-AFM) for Self-Assembly Kinetics
High-Speed Atomic Force Microscopy (HS-AFM) is a cutting-edge imaging technique that allows for the real-time visualization of molecular processes at the nanoscale in a liquid environment. nih.govnih.gov While extensively used to study the dynamics of large biomolecules like proteins and DNA, its application to observe the self-assembly of small synthetic molecules is an emerging area with significant potential. nih.govnih.gov
For compounds like this compound, which are designed with functional groups capable of forming directional intermolecular bonds, HS-AFM could provide unprecedented insights into the kinetics of their self-assembly on a surface. The process of how individual molecules nucleate and grow into larger supramolecular structures, such as one-dimensional fibers or two-dimensional networks, can be observed directly. qucosa.de
Key kinetic parameters that could be extracted from HS-AFM studies include:
Nucleation Rate: The speed at which initial stable aggregates form on the substrate.
Elongation Rate: The velocity at which molecules add to the ends of existing assemblies.
Conformational Dynamics: Real-time observation of molecules adopting specific conformations as they incorporate into a growing structure.
Influence of Environment: The effect of solvent, concentration, and temperature on the assembly pathway and morphology can be studied dynamically. nih.gov
Studying the self-assembly of this compound with HS-AFM would involve dissolving the compound in a suitable solvent and depositing it onto an atomically flat substrate like mica or graphite. The microscope would then record movies of the surface as the solvent evaporates or as conditions are changed, capturing the entire process from disordered molecules to ordered assemblies. This would allow researchers to test hypotheses about how hydrogen bonding, halogen bonding, and π-π stacking cooperatively guide the formation of supramolecular structures. nih.gov
Electrochemical Studies for Redox Behavior
Electrochemical methods, such as cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules—their ability to be oxidized (lose electrons) or reduced (gain electrons). The redox behavior of this compound is determined by its constituent functional groups.
Reduction of the Aryl Bromide: The C-Br bond can be electrochemically reduced. This process typically involves the transfer of electrons to the C-Br antibonding orbital, leading to cleavage of the bond and the formation of an aryl radical and a bromide ion. This aryl radical can then be further reduced or can react with components of the solvent or electrolyte. The potential at which this reduction occurs provides information about the electron-accepting nature of the molecule. The presence of the electron-withdrawing trifluoromethyl group is expected to make this reduction occur at a less negative potential compared to an unsubstituted bromophenyl urea.
Redox Behavior of the Trifluoromethyl Group: The -CF3 group is generally considered electrochemically inert under typical conditions but its strong electron-withdrawing nature significantly influences the redox potentials of the aromatic ring and other substituents.
Oxidation/Reduction of the Phenylurea Moiety: The phenylurea group itself can be subject to oxidation at high positive potentials, although this is often an irreversible process.
Cyclic voltammetry experiments on this compound would involve scanning the potential of an electrode in a solution of the compound and observing the resulting current. The resulting voltammogram can reveal the potentials of reduction and oxidation events, whether these processes are reversible or irreversible, and can be used to infer mechanistic details of the electron transfer processes. nih.gov Such studies are crucial for applications where the compound might be exposed to oxidative or reductive environments, or for the development of electrochemical sensors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-5-(trifluoromethyl)phenylurea, and how do reaction conditions influence yield?
- The synthesis often involves multi-step protocols, such as coupling brominated intermediates with urea derivatives. For example, a related compound, (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, is synthesized using methyl tert-butyl ether and sodium hydroxide for phase separation . Adjusting stoichiometry, temperature (e.g., refrigeration for stability ), and solvent polarity can improve yields. Characterization via -NMR and LC-MS is critical to confirm structural integrity.
Q. How should researchers handle and dispose of this compound to ensure safety and environmental compliance?
- Due to its bromine and trifluoromethyl groups, the compound requires strict safety protocols. Waste must be stored separately in labeled containers and processed by certified hazardous waste facilities to prevent environmental contamination . Personal protective equipment (PPE) and fume hoods are mandatory during synthesis.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Key methods include:
- NMR spectroscopy : -NMR to confirm trifluoromethyl group presence and -NMR for aromatic proton analysis .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- FT-IR : To identify urea-specific carbonyl stretches (~1640–1680 cm) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity in antimicrobial assays?
- The electron-withdrawing trifluoromethyl group enhances lipophilicity and membrane permeability, improving interactions with microbial targets. In studies on analogous compounds, derivatives showed activity against Candida albicans and Aspergillus niger via inhibition of fungal enzymes like leucyl-tRNA synthetase . Assays using microdilution (MIC/MBC) in nutrient broth are recommended for quantitative analysis.
Q. What computational strategies can predict the binding affinity of this compound to biological targets?
- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like HCV NS3 protease . Focus on the urea moiety’s hydrogen-bonding potential and the bromine atom’s steric effects. Density functional theory (DFT) calculations may optimize substituent positions for target engagement .
Q. Are there contradictions in reported synthetic yields, and how can they be resolved?
- Discrepancies often arise from solvent purity, catalyst choice, or reaction scale. For example, phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial reactions in biphasic systems . Systematic DOE (Design of Experiments) approaches can identify critical variables.
Q. How can electrochemical methods like differential pulse voltammetry (DPV) be applied to analyze this compound?
- DPV at glassy carbon electrodes (pH 7–9) can detect oxidation peaks correlated with the urea moiety. Calibration curves using standard solutions (e.g., 0.1–10 µM in acetonitrile) enable quantification. Interference from aromatic byproducts must be minimized via sample purification .
Q. What structural modifications enhance the compound’s stability under physiological conditions?
- Introducing electron-donating groups (e.g., methoxy) or replacing bromine with less labile halogens (e.g., chlorine) may reduce hydrolysis. Stability assays in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C are essential for preclinical evaluation .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions for urea bond formation to avoid side reactions.
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results with triplicate replicates.
- Computational Validation : Cross-check docking results with experimental IC values to refine predictive models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
